molecular formula C7H7BrO2 B12084862 Ethanone, 1-[5-(bromomethyl)-2-furanyl]- CAS No. 114430-54-5

Ethanone, 1-[5-(bromomethyl)-2-furanyl]-

Cat. No.: B12084862
CAS No.: 114430-54-5
M. Wt: 203.03 g/mol
InChI Key: RFQOTGIEKIHZRY-UHFFFAOYSA-N
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Description

Ethanone, 1-[5-(bromomethyl)-2-furanyl]- is a chemical compound with the molecular formula C7H7BrO2 It is characterized by the presence of a bromomethyl group attached to a furan ring, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- typically involves the bromination of a precursor compound. One common method is the bromination of 5-methylfurfural using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination and high yield. The purification steps are also scaled up, often involving automated chromatography systems and crystallization units .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[5-(bromomethyl)-2-furanyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-[5-(bromomethyl)-2-furanyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-[5-(bromomethyl)-2-furanyl]- involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[5-(bromomethyl)-2-furanyl]- is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization.

Properties

CAS No.

114430-54-5

Molecular Formula

C7H7BrO2

Molecular Weight

203.03 g/mol

IUPAC Name

1-[5-(bromomethyl)furan-2-yl]ethanone

InChI

InChI=1S/C7H7BrO2/c1-5(9)7-3-2-6(4-8)10-7/h2-3H,4H2,1H3

InChI Key

RFQOTGIEKIHZRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)CBr

Origin of Product

United States

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